molecular formula C16H17NO2S2 B2983481 (E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1448140-70-2

(E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2983481
CAS No.: 1448140-70-2
M. Wt: 319.44
InChI Key: HJOHZKMTFOQLJF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H17NO2S2 and its molecular weight is 319.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Science and Materials Chemistry

  • Controlled Polymerization : The molecule has been used in studies focusing on controlled radical polymerization techniques. For instance, homopolymers of a monosubstituted acrylamide with an amino acid moiety in the side chain, related to the target molecule, were synthesized by reversible addition−fragmentation chain transfer (RAFT) polymerization, demonstrating controlled polymerization characteristics (Mori, Sutoh, & Endo, 2005).

  • Synthesis of Polymeric Materials : The compound has been involved in the synthesis of novel polymers with potential applications in drug delivery, highlighting the preparation and characterization of pH-sensitive microspheres for targeted drug release (Swamy, Prasad, Rao, & Subha, 2013).

Optoelectronics and Photophysical Studies

  • Nonlinear Optical Properties : Research on thiophene dyes, structurally related to the target molecule, revealed their potential in optoelectronic devices for protecting human eyes and optical sensors. These studies used open aperture Z-scan method alongside density functional theory (DFT) calculations to demonstrate the nonlinear absorption and optical limiting behavior, crucial for developing photonic devices (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Molecular Engineering and Sensitizer Design

  • Solar Cell Applications : The molecular engineering of organic sensitizers for solar cell applications is another area where related molecules have been explored. Organic sensitizers comprising donor, electron-conducting, and anchoring groups, including components akin to the target molecule, have shown high incident photon to current conversion efficiency, marking significant progress in the photovoltaic field (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Biothiol Detection and Imaging

  • Biothiol Sensing in Living Cells : A study demonstrated the use of a fluorescent probe derived from a molecule structurally similar to the target compound for the colorimetric and ratiometric detection of biothiols in living cells. This probe enabled the rapid, sensitive, and selective detection of cysteine, homocysteine, and glutathione, which are crucial for revealing cellular functions (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).

Properties

IUPAC Name

(E)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S2/c1-20-13-6-4-12(5-7-13)15(18)11-17-16(19)9-8-14-3-2-10-21-14/h2-10,15,18H,11H2,1H3,(H,17,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOHZKMTFOQLJF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.